A Deep Dive into the In Vitro Mechanism of Action of Tebipenem Pivoxil Hydrobromide
A Deep Dive into the In Vitro Mechanism of Action of Tebipenem Pivoxil Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Tebipenem (B1682724) pivoxil hydrobromide, a novel oral carbapenem (B1253116) antibiotic, represents a significant advancement in the fight against multidrug-resistant bacteria. Its active form, tebipenem, exhibits potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including those producing extended-spectrum β-lactamases (ESBLs).[1][2] This technical guide provides a comprehensive overview of the in vitro mechanism of action of tebipenem, focusing on its interaction with penicillin-binding proteins (PBPs), its stability against β-lactamases, and its impact on bacterial cell morphology.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, the primary mechanism of action of tebipenem is the inhibition of bacterial cell wall synthesis.[3][4] Tebipenem achieves this by covalently binding to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan, the major component of the bacterial cell wall.[5] The inactivation of these enzymes disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4]
Tebipenem demonstrates a high affinity for multiple PBPs in both Gram-negative and Gram-positive bacteria, contributing to its potent bactericidal activity.[6] Notably, in Gram-negative bacteria, it shows a strong affinity for PBP 2, which is involved in maintaining the rod shape of the cell.[6][7]
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Caption: Inhibition of peptidoglycan synthesis by tebipenem.
Quantitative Analysis of Tebipenem's In Vitro Activity
The in vitro potency of tebipenem has been extensively evaluated against a wide range of bacterial pathogens. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs), PBP binding affinities (IC50), and β-lactamase stability (kcat/Km).
Table 1: Minimum Inhibitory Concentration (MIC) of Tebipenem Against Various Bacterial Pathogens
| Bacterial Species | Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ESBL-producing | ≤0.06 | >8 |
| Klebsiella pneumoniae | ESBL-producing | ≤0.06 | >8 |
| Proteus mirabilis | - | ≤0.06 | - |
| Staphylococcus aureus | Methicillin-susceptible (MSSA) | - | ≤0.125 |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 8 | 16 |
| Streptococcus pneumoniae | Penicillin-susceptible | - | - |
| Streptococcus pneumoniae | Penicillin-non-susceptible | - | - |
| Anaerobic Bacteria | - | ≤0.015 - 2 | - |
Data compiled from multiple sources.[7][8]
Table 2: Binding Affinity (IC50) of Tebipenem (SPR859) to Penicillin-Binding Proteins (PBPs)
| Bacterial Strain | PBP 1a/1b | PBP 2 | PBP 3 | PBP 4 | PBP 5/6 |
| Escherichia coli K-12 | 0.96 | 0.022 | 0.56 | 0.65 | 2.07 |
| Klebsiella pneumoniae ATCC 13883 | 0.77 | 0.010 | 0.16 | 0.011 | 3.31 |
| Pseudomonas aeruginosa ATCC 27853 | 0.29 | 0.026 | 0.0094 | 0.049 | 4.77 |
| Bacterial Strain | PBP 1 | PBP 2 | PBP 3 | PBP 4 | |
| Staphylococcus aureus ATCC 29213 | 0.027 | 0.062 | 0.042 | 0.017 |
IC50 values are in µg/mL. Lower values indicate higher binding affinity. Data from Lacasse et al., 2019.[6][9]
Table 3: Kinetic Parameters of Tebipenem Hydrolysis by β-Lactamases
| β-Lactamase | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Stable | |||
| TEM-1 | No Hydrolysis Detected | - | - |
| AmpC | No Hydrolysis Detected | - | - |
| CTX-M-14 | No Hydrolysis Detected | - | - |
| CTX-M-15 | No Hydrolysis Detected | - | - |
| Susceptible | |||
| KPC-2 | 0.13 | 130 | 1.0 x 10³ |
| KPC-3 | 0.21 | 160 | 1.3 x 10³ |
| OXA-48 | 0.02 | 190 | 1.1 x 10² |
| NDM-1 | 2.4 | 120 | 2.0 x 10⁴ |
Data from Livermore et al., 2022.[10][11][12][13]
Stability Against β-Lactamases
A critical feature of tebipenem is its stability against many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are prevalent in multidrug-resistant Enterobacteriaceae.[2][11][13] However, like other carbapenems, tebipenem is susceptible to hydrolysis by carbapenemases such as KPC, OXA-48, and NDM-1 metallo-β-lactamase.[10][11][12][13]
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Caption: Stability of tebipenem against various β-lactamases.
Effect on Bacterial Cell Morphology
Consistent with its primary target being PBP 2 in Gram-negative bacteria, exposure to tebipenem induces distinct morphological changes. In Escherichia coli, treatment with tebipenem results in the formation of rounded cells, a characteristic effect of PBP 2 inhibition.[6] In Pseudomonas aeruginosa, exposure to tebipenem leads to the formation of filament bulges and conical-shaped cells, suggesting a dual action on both PBP 2 and PBP 3.[6]
Detailed Experimental Protocols
Competitive Penicillin-Binding Protein (PBP) Assay
This protocol outlines a competitive binding assay to determine the 50% inhibitory concentration (IC50) of tebipenem for various PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL).
1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to mid-logarithmic phase in an appropriate culture medium. b. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). c. Resuspend the cell pellet in buffer and lyse the cells using a French press or sonication. d. Remove unlysed cells and debris by low-speed centrifugation. e. Pellet the bacterial membranes by ultracentrifugation. f. Wash the membrane pellet and resuspend in a storage buffer. Determine the total protein concentration.
2. Competitive Binding Assay: a. In a microplate, add a fixed amount of bacterial membrane preparation to each well. b. Add serial dilutions of tebipenem to the wells. Include a control well with no tebipenem. c. Pre-incubate the plate to allow tebipenem to bind to the PBPs. d. Add a fixed concentration of Bocillin™ FL to all wells and incubate to allow the fluorescent probe to bind to the remaining available PBPs. e. Stop the reaction by adding SDS-PAGE sample buffer.
3. Detection and Analysis: a. Separate the membrane proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. c. Quantify the fluorescence intensity of each PBP band. d. Plot the percentage of Bocillin™ FL binding (relative to the control) against the tebipenem concentration. e. Determine the IC50 value, which is the concentration of tebipenem that causes a 50% reduction in Bocillin™ FL binding.[9]
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Caption: Workflow for the competitive PBP binding assay.
β-Lactamase Hydrolysis Assay (Nitrocefin Assay)
This protocol describes a colorimetric assay to determine the kinetic parameters of β-lactamase-mediated hydrolysis of tebipenem using nitrocefin (B1678963) as a chromogenic substrate.
1. Reagent Preparation: a. Prepare a stock solution of nitrocefin in DMSO. b. Prepare a working solution of nitrocefin in a suitable assay buffer (e.g., phosphate (B84403) buffer, pH 7.0). c. Prepare a solution of the purified β-lactamase enzyme of interest at a known concentration. d. Prepare solutions of tebipenem at various concentrations.
2. Kinetic Measurement: a. In a 96-well plate, add the assay buffer and the β-lactamase enzyme to each well. b. Add the nitrocefin working solution to initiate the reaction. c. Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.[14][15][16][17][18] d. To determine the kinetic parameters for tebipenem, perform the assay in the presence of varying concentrations of tebipenem.
3. Data Analysis: a. Calculate the initial velocity (rate of change in absorbance) for each reaction. b. Plot the initial velocity against the substrate (nitrocefin) concentration to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzyme. c. For tebipenem, analyze the data using appropriate enzyme inhibition models to determine the catalytic efficiency (kcat/Km) of hydrolysis.[10][11][12][13]
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Caption: Workflow for the β-lactamase hydrolysis assay.
References
- 1. researchgate.net [researchgate.net]
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- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
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- 8. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 13. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
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